molecular formula C7H8N2O3 B1390828 2-Methoxy-3-methyl-5-nitropyridine CAS No. 89694-10-0

2-Methoxy-3-methyl-5-nitropyridine

Cat. No. B1390828
CAS RN: 89694-10-0
M. Wt: 168.15 g/mol
InChI Key: HEDKXDCXKNQWEX-UHFFFAOYSA-N
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Description

2-Methoxy-3-methyl-5-nitropyridine is a chemical compound used as a pharmaceutical intermediate . It has a molecular weight of 168.15 .


Synthesis Analysis

The synthesis of 2-Methoxy-3-methyl-5-nitropyridine involves the use of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester as a starting material . The specific operations include adding cold aqueous 20% sulfuric acid to the ester and heating the mixture to 100°C for 2 hours .


Molecular Structure Analysis

The InChI code for 2-Methoxy-3-methyl-5-nitropyridine is 1S/C7H8N2O3/c1-5-3-6 (9 (10)11)4-8-7 (5)12-2/h3-4H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-Methoxy-3-methyl-5-nitropyridine is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

  • Pharmaceutical Intermediate

    • 2-Methoxy-5-nitropyridine is used as a pharmaceutical intermediate . An intermediate in the pharmaceutical industry is a compound that is used in the synthesis of active pharmaceutical ingredients.
  • Synthesis of Pyrrolopyridones

    • 2-Methoxy-5-nitropyridine is used in the synthesis of pyrrolopyridones, which are potential protein tyrosine kinase inhibitors . Protein tyrosine kinases are enzymes that are involved in many cellular processes, including cell growth and differentiation, and are targets for cancer therapy.
  • Synthesis and Reactions of Nitropyridines

    • Nitropyridines, including 2-Methoxy-3-methyl-5-nitropyridine, can be synthesized from pyridine and substituted pyridines by reaction with N2O5 in an organic solvent . The nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
    • From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

Safety And Hazards

2-Methoxy-3-methyl-5-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers retrieved provide additional information on the synthesis, reactions, and properties of 2-Methoxy-3-methyl-5-nitropyridine .

properties

IUPAC Name

2-methoxy-3-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-3-6(9(10)11)4-8-7(5)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDKXDCXKNQWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654559
Record name 2-Methoxy-3-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-methyl-5-nitropyridine

CAS RN

89694-10-0
Record name 2-Methoxy-3-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Chloro-3-methyl-5-nitropyridine (139 g, 0.806 mol) from the above procedure was divided into two portions and placed in two 2-L round bottom flasks with methanol (500 mL). The solutions were cooled in dry ice/isopropanol baths as solid sodium methoxide (26.5 g, 0.467 mol) was added portion-wise to each flask so that the temperature was remained below 20° C. When the additions were complete, the resulting mixtures were heated to reflux for 1 h. The mixtures were cooled and diluted with ice water (500 mL) to give white precipitates, which were collected by filtration. The combined filtrates were washed with water and air dried to give 2-methoxy-3-methyl-5-nitropyridine (127 g, 97% yield) as a white solid: 1H NMR (400 MHz, CDCl3) δ 8.91 (d, J=2.0 Hz, 1H), 8.16 (s, 1H), 4.06 (s, 3H), 2.25 (s, 3H); 13C NMR (100 MHz, CDCl3) δ 165.83, 141.91, 139.37, 132.92, 121.77, 54.83, 15.84. An analytical sample was recrystallized from hexane to give white needles, mp 95-96.5° C. Anal. calcd. for C7H8N2O3: C, 50.00; H, 4.79; N, 16.66. Found: C, 49.73; H, 5.02; N, 16.48.
Quantity
139 g
Type
reactant
Reaction Step One
[Compound]
Name
two 2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
26.5 g
Type
reactant
Reaction Step Four
Name
dry ice isopropanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Concentrated sulfuric acid (5 ml) and fuming nitric acid (5 ml) were added to 2-methoxy-3-methylpyridine (1.61 g, 13.1 mmol) under ice cooling, and stirred at 0° C. for 1 hour and further stirred at room temperature overnight. The reaction mixture was poured onto ice, neutralized with ammonia solution, extracted with ethyl acetate, dried over magnesium sulfate, the solvent was evaporated, thereby yielding the title compound (1.63 g, 9.71 mmol, and 74%).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Synthesis routes and methods III

Procedure details

2-Chloro-3-methyl-5-nitropyridine (67.0 g, 0.389 mol) was dissolved in anhydrous methanol (600 ml) and 0.5 M NaOMe in MeOH (800 mL) was added slowly to the mixture (temperature rises to ca. 30° C.). The reaction mixture was stirred at room temperature overnight. The solution was concentrated and the residue was transferred to a separatory funnel containing water (2 L). The aqueous layer was extracted with CH2Cl2 (2×2 L). The combined organic layers were dried over MgSO4, filtered and concentrated to give 2-methoxy-3-methyl-5-nitropyridine (63.0 g, 97% yield) as a white solid which was dried under vacuum: 1H NMR (400 MHz, CDCl3) δ 8.91 (d, J=2.0 Hz, 1H), 8.16 (s, 1H), 4.06 (s, 3H), 2.25 (s, 3H); 13C NMR (100 MHz, CDCl3) δ 165.83, 141.91, 139.37, 132.92, 121.77, 54.83, 15.84; An analytical sample was recrystallized from hexane to give white needles, mp 95-96. 5° C.
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
OR Rodig, RE Collier, RK Schlatzer - The Journal of Organic …, 1964 - ACS Publications
… of potassium hydroxide, the condensation of the mercaptopyridine 3 with 2-chloro-3-methyl-5-nitropyridine (4c) gave some 2-methoxy-3-methyl-5-nitropyridine in addition to the …
Number of citations: 60 pubs.acs.org
RA Hartz, VT Ahuja, X Zhuo, RJ Mattson… - Journal of medicinal …, 2009 - ACS Publications
Detailed metabolic characterization of 8, an earlier lead pyrazinone-based corticotropin-releasing factor-1 (CRF 1 ) receptor antagonist, revealed that this compound formed significant …
Number of citations: 59 pubs.acs.org
PJ Brignell, AR Katritzky, HO Tarhan - Journal of the Chemical Society …, 1968 - pubs.rsc.org
… and poured on crushed ice to yield 2-methoxy-3-methyl5-nitropyridine (0.84 g., 62%) as pale yellow needles, mp 93-95" (from ethanol) (Found: C, 50.4; H, 4.9; N, 16.7. C7H,N,0 requires …
Number of citations: 16 pubs.rsc.org

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